molecular formula C9H10BrNO B1396269 3-(4-Bromophenyl)oxetan-3-amine CAS No. 1349972-68-4

3-(4-Bromophenyl)oxetan-3-amine

Cat. No. B1396269
M. Wt: 228.09 g/mol
InChI Key: DGFXMSOTSYRUON-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)oxetan-3-amine hydrochloride is a chemical compound with the CAS Number: 1349718-53-1 . It has a molecular weight of 264.55 . The IUPAC name for this compound is 3-(4-bromophenyl)-3-oxetanamine hydrochloride .


Synthesis Analysis

The synthesis of oxetane derivatives, including 3-(4-Bromophenyl)oxetan-3-amine, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .


Molecular Structure Analysis

The InChI code for 3-(4-Bromophenyl)oxetan-3-amine hydrochloride is 1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H .


Physical And Chemical Properties Analysis

3-(4-Bromophenyl)oxetan-3-amine hydrochloride is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Benzimidazoles

  • 3-(4-Bromophenyl)oxetan-3-amine is utilized in the synthesis of benzimidazoles, which are significant in medicinal chemistry. For instance, o-Bromophenyl isocyanide reacts with primary amines under specific conditions to afford benzimidazoles in moderate to good yields (Lygin & Meijere, 2009).

Catalytic Amination

  • This compound plays a role in catalytic amination processes. Palladium complexes involving o-biphenyl, which are related to 3-(4-Bromophenyl)oxetan-3-amine, have been shown to be efficient catalysts for the amination of a variety of aryl halides (Wolfe et al., 2000).

Luminescent Polymers

  • The compound is used in synthesizing luminescent covalent-organic polymers (COPs) with applications in detecting explosives and small organic molecules. These COP materials exhibit high sensitivity and selectivity for certain explosives (Xiang & Cao, 2012).

Polymer Synthesis

  • It is also employed in the preparation of hyperbranched copolymers constituted of triphenylamine and phenylene units. These polymers have potential applications in electronic materials (Tanaka et al., 2001).

Oxidation Studies

  • 3-(4-Bromophenyl)oxetan-3-amine is involved in studies of indirect anodic oxidation of amines mediated by brominated aryl amines, which is significant in electrochemistry (Pletcher & Zappi, 1989).

Crystal Structure Analysis

  • The compound is utilized in the synthesis and structural analysis of substituted thiazole-2-amines, which are important in the study of molecular interactions and properties (Nadaf et al., 2019).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion . In case of exposure, the affected person should be moved to fresh air, rinse skin or eyes with water, and seek medical attention if necessary .

properties

IUPAC Name

3-(4-bromophenyl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFXMSOTSYRUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)oxetan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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